ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclohexyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate, commonly known as EF-24, is a synthetic compound that belongs to the class of chalcones. It was first synthesized in 2008 by a group of researchers led by Dr. Paul Hergenrother at the University of Illinois. EF-24 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of EF-24 is complex and involves multiple targets. EF-24 has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer cell proliferation and survival, including NF-κB, STAT3, and AKT. EF-24 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. In addition, EF-24 has been shown to inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines and chemokines, including COX-2 and iNOS.
Biochemical and Physiological Effects
EF-24 has been shown to possess several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. EF-24 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of several signaling pathways involved in cancer cell survival. EF-24 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, EF-24 has been shown to protect against oxidative stress and neuroinflammation, which are involved in the pathogenesis of various neurodegenerative disorders.
実験室実験の利点と制限
EF-24 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. EF-24 has also been shown to possess potent biological activity at relatively low concentrations, making it an attractive candidate for further study. However, EF-24 also has some limitations for use in lab experiments. It has been shown to have poor solubility in water, which can limit its use in certain assays. In addition, EF-24 has been shown to have poor stability in biological fluids, which can limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of EF-24. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize the synthesis of EF-24 to improve its solubility and stability in biological fluids. In addition, further studies are needed to elucidate the mechanism of action of EF-24 and its potential interactions with other drugs. Finally, future studies should also investigate the safety and toxicity of EF-24 in animal models and human clinical trials.
合成法
EF-24 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-(trifluoromethyl)aniline with cyclohexanone to form the intermediate product, which is then reacted with ethyl acetoacetate to yield EF-24. The overall yield of the synthesis is around 30%, and the purity of the final product can be achieved through recrystallization.
科学的研究の応用
EF-24 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-cancer properties by inhibiting the activity of several signaling pathways involved in cancer cell proliferation and survival. EF-24 has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, EF-24 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-cyclohexyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO3/c1-2-25-17(24)15(12-7-4-3-5-8-12)16(23)22-14-10-6-9-13(11-14)18(19,20)21/h6,9-12,15H,2-5,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLICJUTQAYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。